molecular formula C10H9BrN2O2 B1519766 Ethyl 7-bromopyrazolo[1,5-a]pyridine-3-carboxylate CAS No. 885276-77-7

Ethyl 7-bromopyrazolo[1,5-a]pyridine-3-carboxylate

Cat. No. B1519766
M. Wt: 269.09 g/mol
InChI Key: KAPPNCLJJCCBCK-UHFFFAOYSA-N
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Description

“Ethyl 7-bromopyrazolo[1,5-a]pyridine-3-carboxylate” is a chemical compound with the molecular formula C10H9BrN2O2 . It has a molecular weight of 269.1 . The compound is a white solid .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H9BrN2O2/c1-2-15-10(14)7-6-12-13-8(7)4-3-5-9(13)11/h3-6H,2H2,1H3 . This code provides a specific textual representation of the compound’s molecular structure.


Physical And Chemical Properties Analysis

“Ethyl 7-bromopyrazolo[1,5-a]pyridine-3-carboxylate” is a white solid . It has a molecular weight of 269.1 . The compound should be stored in a sealed container in a dry environment at 2-8°C .

Scientific Research Applications

  • Fluorescent Materials and Bio-Probes

    • Field: Material Science and Biology .
    • Application: Pyrazolo[1,5-a]pyrimidines-based fluorophores have been identified as strategic compounds for optical applications . They have simpler and greener synthetic methodology and tunable photophysical properties . The photobleaching characteristics and stability at extreme pH values of these fluorescent compounds are critical to their application as fluorescent materials and bio-probes .
    • Method: The compounds are synthesized and their photophysical properties are tuned for specific applications .
    • Results: The compounds have been found to have comparable properties and stability to commercial probes such as coumarin-153, prodan and rhodamine 6G .
  • pH Probes

    • Field: Chemistry and Biology .
    • Application: A novel pyrazolo[1,5-a]pyridine fluorophore has been synthesized and used to monitor the pH in cells . This probe exhibited a fast response to acidic pH, a high quantum yield, and high selectivity and sensitivity .
    • Method: The probe is synthesized and then used to calibrate the pH value in cells .
    • Results: The probe responds to pH with high quantum yield and fast response .
  • Medicinal and Pharmaceuticals

    • Field: Medicinal Chemistry .
    • Application: Pyrazolo[1,5-a]pyrimidines are considered as a key structural motif in many vital applications, such as medicinal, pharmaceuticals .
    • Method: The compounds are synthesized and then used in the development of pharmaceuticals .
    • Results: The synthetic routes of these compounds have escalated dramatically in the last decades .

Safety And Hazards

The compound has been classified with the GHS07 pictogram, indicating that it may cause skin irritation, eye irritation, and may cause respiratory irritation . The hazard statements associated with this compound are H302, H315, H319, and H335, indicating harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation respectively .

properties

IUPAC Name

ethyl 7-bromopyrazolo[1,5-a]pyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrN2O2/c1-2-15-10(14)7-6-12-13-8(7)4-3-5-9(13)11/h3-6H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAPPNCLJJCCBCK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C2C=CC=C(N2N=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40670307
Record name Ethyl 7-bromopyrazolo[1,5-a]pyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40670307
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 7-bromopyrazolo[1,5-a]pyridine-3-carboxylate

CAS RN

885276-77-7
Record name Ethyl 7-bromopyrazolo[1,5-a]pyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40670307
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ethyl 7-bromopyrazolo[1,5-a]pyridine-3-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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